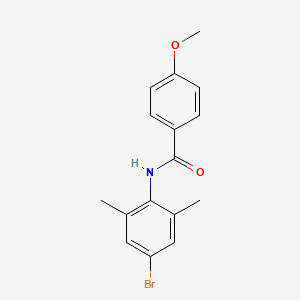
N-1,3-benzodioxol-5-yl-4-methyl-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-4-methyl-1H-pyrazole-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDBP and has a molecular formula of C12H11N3O3. MDBP belongs to the class of benzodioxole compounds and is a potent inhibitor of the enzyme cGAS-STING.
Wirkmechanismus
MDBP acts as an inhibitor of the cGAS-STING pathway by binding to the STING protein and preventing its activation. The cGAS-STING pathway is involved in the immune response to viral infection and cancer. Activation of the cGAS-STING pathway leads to the production of type I interferons, which are important in the immune response to viral infection and cancer. MDBP inhibits the cGAS-STING pathway by preventing the activation of STING, which leads to the inhibition of type I interferon production.
Biochemical and Physiological Effects:
MDBP has been shown to have significant biochemical and physiological effects. In vitro studies have shown that MDBP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that MDBP inhibits the growth of tumors in mice. MDBP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MDBP has several advantages for lab experiments, including its potency as an inhibitor of the cGAS-STING pathway, its ability to inhibit the growth of cancer cells, and its anti-inflammatory effects. However, MDBP also has limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on MDBP. One potential direction is to investigate the potential of MDBP as a therapeutic agent for cancer and viral infections. Another potential direction is to investigate the potential of MDBP as a tool for studying the cGAS-STING pathway. Additionally, further research is needed to investigate the safety and toxicity of MDBP in vivo.
Synthesemethoden
MDBP can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki coupling reaction, MDBP is synthesized by coupling 4-methyl-1H-pyrazole-1-carboxylic acid with 1,3-benzodioxole-5-boronic acid using a palladium catalyst. In the Buchwald-Hartwig amination reaction, MDBP is synthesized by coupling 4-methyl-1H-pyrazole-1-carboxylic acid with 1,3-benzodioxole-5-amine using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
MDBP has been found to have potential applications in various fields, including cancer research, immunology, and infectious diseases. MDBP has been shown to inhibit the cGAS-STING pathway, which is involved in the immune response to viral infection and cancer. MDBP has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8-5-13-15(6-8)12(16)14-9-2-3-10-11(4-9)18-7-17-10/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVPEACSGHKJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-1H-pyrazole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)


![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)